molecular formula C17H12Br2I2N2O3 B11094145 3,5-dibromo-N'-{(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-hydroxybenzohydrazide

3,5-dibromo-N'-{(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-hydroxybenzohydrazide

Cat. No.: B11094145
M. Wt: 705.9 g/mol
InChI Key: BVHXHZVIKAXXPZ-GZIVZEMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dibromo-N’-{(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-hydroxybenzohydrazide is a complex organic compound characterized by the presence of bromine, iodine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N’-{(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-hydroxybenzohydrazide typically involves multiple steps, starting with the preparation of the core benzohydrazide structure

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing cost-effective and efficient reagents to achieve high yields. The reaction conditions are optimized to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the halogen atoms, potentially replacing them with hydrogen or other substituents.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3,5-dibromo-N’-{(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-hydroxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N’-{(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-hydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogen atoms play a crucial role in its binding affinity and selectivity, influencing various biochemical pathways. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dibromo-N’-{(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-hydroxybenzohydrazide stands out due to its unique combination of bromine and iodine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C17H12Br2I2N2O3

Molecular Weight

705.9 g/mol

IUPAC Name

3,5-dibromo-N-[(E)-(3,5-diiodo-4-prop-2-enoxyphenyl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C17H12Br2I2N2O3/c1-2-3-26-16-13(20)4-9(5-14(16)21)8-22-23-17(25)11-6-10(18)7-12(19)15(11)24/h2,4-8,24H,1,3H2,(H,23,25)/b22-8+

InChI Key

BVHXHZVIKAXXPZ-GZIVZEMBSA-N

Isomeric SMILES

C=CCOC1=C(C=C(C=C1I)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O)I

Canonical SMILES

C=CCOC1=C(C=C(C=C1I)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.